molecular formula C38H24Cl2N2O4 B13142286 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone CAS No. 26931-39-5

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone

Cat. No.: B13142286
CAS No.: 26931-39-5
M. Wt: 643.5 g/mol
InChI Key: VBYVRBWNRUQDMH-UHFFFAOYSA-N
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Description

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone typically involves the reaction of anthraquinone with 4-chlorophenoxy aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone can be compared with other similar compounds, such as:

Properties

CAS No.

26931-39-5

Molecular Formula

C38H24Cl2N2O4

Molecular Weight

643.5 g/mol

IUPAC Name

1,4-bis[4-(4-chlorophenoxy)anilino]anthracene-9,10-dione

InChI

InChI=1S/C38H24Cl2N2O4/c39-23-5-13-27(14-6-23)45-29-17-9-25(10-18-29)41-33-21-22-34(36-35(33)37(43)31-3-1-2-4-32(31)38(36)44)42-26-11-19-30(20-12-26)46-28-15-7-24(40)8-16-28/h1-22,41-42H

InChI Key

VBYVRBWNRUQDMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)NC6=CC=C(C=C6)OC7=CC=C(C=C7)Cl

Origin of Product

United States

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